3-Amino-2-methyl-3-phenylpropanoic acid
Description
Significance of β-Amino Acids in Modern Chemical and Biological Sciences
β-Amino acids are no longer considered mere curiosities but are now recognized as vital components in numerous areas of scientific endeavor. Their significance stems from a combination of unique structural attributes and diverse functionalities.
The presence of one or more chiral centers in β-amino acids makes them valuable as unique chirality elements in the synthesis of complex molecules. Chirality, or "handedness," is a fundamental property in chemistry and biology, as the stereochemistry of a molecule often dictates its biological activity. The defined spatial arrangement of substituents around the chiral carbon atoms in β-amino acids can be exploited to control the stereochemical outcome of chemical reactions, a critical aspect in the development of new pharmaceuticals and other bioactive compounds. The ability to introduce specific stereoisomers into a molecular framework allows for the fine-tuning of its properties.
β-Amino acids are versatile building blocks in organic synthesis, providing access to a wide array of molecular architectures. medchemexpress.com They serve as precursors for the synthesis of β-lactams, a core structural motif in many antibiotic drugs, as well as other heterocyclic compounds. Furthermore, oligomers of β-amino acids, known as β-peptides, can fold into stable secondary structures similar to the α-helices and β-sheets found in proteins. This property has led to the development of novel peptidomimetics with enhanced stability against enzymatic degradation, a significant advantage in drug design. Their utility as synthons allows chemists to construct complex molecules with a high degree of control over their three-dimensional structure. medchemexpress.com
Nature provides a diverse collection of bioactive compounds that incorporate β-amino acid moieties. These natural products often exhibit potent and specific biological activities. For instance, the anticancer drug Taxol® contains a β-amino acid side chain that is crucial for its therapeutic effect. Other natural products containing β-amino acids have shown antibiotic, antifungal, and antiviral properties. The study of these naturally occurring molecules not only provides insights into biological processes but also inspires the design and synthesis of new therapeutic agents. The presence of β-amino acids in these compounds often contributes to their unique biological profiles and metabolic stability.
| Natural Product Class | Example | Relevance/Activity |
| Terpenoids | Taxol® (Paclitaxel) | Anticancer |
| Peptides | Edeine A | Antibiotic |
| Macrolides | Jasplakinolide | Antifungal, Insecticidal |
| Alkaloids | C-1027 | Antitumor |
Defining the Chemical Structure and Stereochemical Characteristics of 3-Amino-2-methyl-3-phenylpropanoic Acid
A thorough understanding of the chemical structure and stereochemistry of this compound is fundamental to appreciating its role in β-amino acid research.
The systematic IUPAC name for the compound is this compound. This name precisely describes its molecular structure. The parent chain is a three-carbon carboxylic acid, "propanoic acid." The numbering of the carbon chain begins at the carboxyl carbon (C1). The substituents are then located along this chain. An amino group (-NH2) is attached to the third carbon (C3), and a phenyl group (-C6H5) is also at C3. A methyl group (-CH3) is located at the second carbon (C2). The designation of C2 as the α-carbon and C3 as the β-carbon is a common nomenclature practice in the context of amino acids, highlighting the positions of the substituents relative to the carboxyl group. This β,α-disubstituted propanoic acid scaffold is the defining feature of this class of compounds.

A key feature of this compound is the presence of two chiral centers, at the C2 (α-carbon) and C3 (β-carbon) positions. A chiral center is a carbon atom that is attached to four different groups.
C2 (α-carbon): This carbon is bonded to a hydrogen atom, a methyl group, a carboxyl group, and the C3 carbon which is itself substituted.
C3 (β-carbon): This carbon is bonded to a hydrogen atom, an amino group, a phenyl group, and the C2 carbon.
The presence of two chiral centers means that the molecule can exist as a maximum of 2n stereoisomers, where n is the number of chiral centers. In this case, there are 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between the pairs of enantiomers is that of diastereomers.
The absolute configuration of each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. This leads to the following four stereoisomers:
(2R, 3R)-3-Amino-2-methyl-3-phenylpropanoic acid
(2S, 3S)-3-Amino-2-methyl-3-phenylpropanoic acid
(2R, 3S)-3-Amino-2-methyl-3-phenylpropanoic acid
(2S, 3R)-3-Amino-2-methyl-3-phenylpropanoic acid
The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between, for example, the (2R, 3R) isomer and the (2R, 3S) isomer is diastereomeric. The synthesis and separation of these individual stereoisomers are crucial for investigating their distinct biological activities and for their application as chiral building blocks in asymmetric synthesis.
| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |
| 1 | R | R | Enantiomer of (2S, 3S) |
| 2 | S | S | Enantiomer of (2R, 3R) |
| 3 | R | S | Enantiomer of (2S, 3R) |
| 4 | S | R | Enantiomer of (2R, 3S) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-methyl-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJWPDFSPYKDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Stereocontrolled Access to 3 Amino 2 Methyl 3 Phenylpropanoic Acid and Analogues
Asymmetric Synthesis Approaches
Asymmetric synthesis is crucial for obtaining enantiomerically pure β-amino acids. The main strategies employed include the use of chiral auxiliaries and asymmetric catalysis. These methods allow for the selective formation of one stereoisomer over others.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed. This approach has been widely used for the synthesis of β-amino acids.
The stereoselective alkylation of chiral enolates is a powerful method for constructing substituted β-amino acids. In this approach, a chiral auxiliary is attached to a β-amino acid precursor to form a chiral enolate, which then reacts with an electrophile, such as an alkyl halide, with high diastereoselectivity.
Another effective chiral auxiliary is pseudoephedrine. The alkylation of the enolate derived from a pseudoephedrine amide of a β-amino acid precursor can proceed with high diastereoselectivity. This method is noted for its versatility with various electrophiles and mild hydrolysis conditions for auxiliary removal. nih.gov
| Chiral Auxiliary | Electrophile | Diastereoselectivity (dr) | Yield (%) |
|---|---|---|---|
| (1S,2S)-Pseudoephenamine | CH₃I | >95:5 | 91 |
| (1S,2S)-Pseudoephenamine | CH₂=CHCH₂Br | >95:5 | 85 |
| (1S,2S)-Pseudoephenamine | C₆H₅CH₂Br | >95:5 | 93 |
This table presents representative data for the diastereoselective alkylation of a pseudoephedrine-derived alaninamide, demonstrating the high stereocontrol achievable for the introduction of an α-methyl group, a key structural feature of the target molecule. nih.gov
Diastereoselective addition reactions, such as the conjugate addition of nucleophiles to α,β-unsaturated esters, are another cornerstone of chiral auxiliary-mediated β-amino acid synthesis. The chiral auxiliary attached to the unsaturated system directs the approach of the nucleophile, leading to a diastereomerically enriched product.
A prominent example is the addition of hydroxylamine (B1172632) to α,β-unsaturated esters or amides. This reaction forms an isoxazolidinone intermediate, which can then be hydrogenated to yield the desired β-amino acid. The stereoselectivity is controlled by the chiral auxiliary, which dictates the facial selectivity of the initial Michael addition.
The conjugate addition of chiral lithium amides to α,β-unsaturated esters also provides a powerful route to β-amino acids with high stereocontrol. For instance, the addition of lithium N-benzyl-N-(α-methylbenzyl)amide to cinnamate (B1238496) esters has been shown to proceed with high diastereoselectivity. nih.gov This methodology is particularly relevant for the synthesis of 3-amino-3-phenylpropanoic acid derivatives.
| Chiral Amine Precursor | Ester | Diastereoselectivity (dr) | Yield (%) |
|---|---|---|---|
| (R)-N-benzyl-N-(α-methylbenzyl)amine | Methyl cinnamate | 95:5 | 85 |
| (R)-N-benzyl-N-(α-methylbenzyl)amine | tert-Butyl cinnamate | 96:4 | 82 |
This table illustrates the high diastereoselectivity achieved in the conjugate addition of a chiral lithium amide to different cinnamate esters, a key step in forming the 3-amino-3-phenyl moiety. nih.gov
The choice of chiral auxiliary has a profound impact on the diastereoselectivity of the reaction. For example, in the synthesis of fluorinated β-amino acids, phenylmenthol has been used as a chiral auxiliary to direct the stereochemical outcome of reactions. While specific examples for fluorinated 3-amino-2-methyl-3-phenylpropanoic acid were not found, the principle of using bulky chiral auxiliaries like phenylmenthol to control the formation of stereocenters is a well-established strategy. The steric hindrance provided by the auxiliary effectively blocks one face of the reacting molecule, leading to high diastereoselectivity.
Asymmetric Catalysis for β-Amino Acid Synthesis
Asymmetric catalysis offers a more atom-economical approach to the synthesis of chiral β-amino acids, as it avoids the need for stoichiometric amounts of a chiral auxiliary. Transition metal catalysts with chiral ligands are commonly employed to achieve high enantioselectivity.
The asymmetric hydrogenation of enamines or related α,β-unsaturated precursors is a highly efficient method for the synthesis of β-amino acids. Chiral transition metal complexes, particularly those of rhodium and ruthenium with chiral phosphine (B1218219) ligands, are effective catalysts for this transformation.
The substrate, typically a β-amidoacrylate or a related enamine, is hydrogenated to produce the β-amino acid derivative with high enantiomeric excess. The chiral ligand coordinates to the metal center and creates a chiral environment that directs the hydrogenation to one face of the double bond.
Rhodium complexes with Josiphos-type ligands have been shown to be highly effective for the direct asymmetric hydrogenation of unprotected enamino esters and amides, affording β-amino esters and amides in high yields and with excellent enantioselectivity (93-97% ee). nih.govresearchgate.netresearchgate.net This method is particularly attractive as it avoids the need for protecting group manipulations.
| Substrate | Chiral Ligand | Enantiomeric Excess (ee, %) | Yield (%) |
|---|---|---|---|
| Methyl (Z)-3-acetamido-3-phenylacrylate | (R,R)-Me-BPE-4 | >99 | >99 |
| Methyl (Z)-3-benzamido-3-phenylacrylate | (R,R)-Et-FerroTANE | 98 | >99 |
This table provides examples of the high enantioselectivity and yield achieved in the Rh-catalyzed asymmetric hydrogenation of precursors to 3-amino-3-phenylpropanoic acid derivatives.
Organocatalytic Methods for β-Amino Acid Scaffolds
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-amino acids, offering a metal-free alternative with often high levels of stereocontrol. The Mannich reaction, in which an enolizable carbonyl compound adds to an imine, is a cornerstone of this approach. Chiral organocatalysts, such as proline and its derivatives, as well as bifunctional thiourea (B124793) catalysts, have been successfully employed to catalyze the asymmetric Mannich reaction, providing access to chiral β-amino esters with excellent enantiomeric excesses. For instance, an asymmetric Mannich reaction has been developed to generate chiral β-amino esters in good yields and with up to 99% enantiomeric excess (ee) using a chiral bifunctional thiourea catalyst derived from (R,R)-cyclohexyldiamine. nih.gov This method involves the addition of 3-indolinone-2-carboxylates to N-Boc-benzaldimines generated in situ. While this demonstrates the potential for creating the β-amino acid backbone, achieving diastereoselectivity in substrates with α-substituents, such as the methyl group in this compound, requires careful selection of both the catalyst and the reaction conditions to control the formation of the two contiguous stereocenters.
Another significant organocatalytic strategy is the Michael addition of nucleophiles to α,β-unsaturated systems. Dipeptides have been explored as chiral organocatalysts in the asymmetric Michael addition of enolizable aldehydes to N-arylmaleimides and nitroolefins. mdpi.com The development of organocatalytic methods that can control the diastereoselectivity of the conjugate addition of a methyl-containing nucleophile to a β-aryl nitroalkene or a similar Michael acceptor would be a direct route to the carbon skeleton of this compound. The challenge lies in designing a catalyst system that can effectively shield one face of the prochiral enolate and the Michael acceptor to favor the formation of one diastereomer over the other.
Enantioselective Biocatalytic Transformations
Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral molecules. Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity, making them ideal for the synthesis of complex molecules like this compound.
Kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. Lipases are particularly versatile enzymes for this purpose and have been extensively used in the resolution of β-amino acid esters. For example, lipase (B570770) PS (from Pseudomonas cepacia) has been shown to catalyze the enantioselective hydrolysis of various β-amino acid esters, yielding the corresponding amino acids and unreacted esters with high enantiomeric excess. semanticscholar.org This approach could be applied to a racemic mixture of an ester derivative of this compound. The lipase would selectively hydrolyze one enantiomer, allowing for the separation of the resulting acid from the unreacted ester. The efficiency of such a resolution is often quantified by the enantiomeric ratio (E), with high E values indicating excellent selectivity.
Similarly, amidohydrolyzing enzymes, such as β-aminopeptidases, have demonstrated the ability to resolve racemic β-amino acid amides. ethz.chnih.gov These enzymes catalyze the enantioselective hydrolysis of the amide bond, typically with a strong preference for the L-configuration, providing access to enantiopure β-amino acids. ethz.ch This strategy could be employed for the kinetic resolution of racemic this compound amide, where the enzyme would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted amide.
| Enzyme | Substrate Type | Reaction | Selectivity | Reference |
|---|---|---|---|---|
| Lipase PS (Pseudomonas cepacia) | β-Amino acid esters | Hydrolysis | High (E > 200) | semanticscholar.org |
| β-Aminopeptidases (e.g., BapA, DmpA) | β-Amino acid amides | Hydrolysis | High L-enantioselectivity | ethz.chnih.gov |
Asymmetric amination and transamination reactions catalyzed by enzymes offer a direct route to chiral β-amino acids from prochiral precursors. Transaminases (TAs), also known as aminotransferases, are pyridoxal (B1214274) 5'-phosphate-dependent enzymes that catalyze the transfer of an amino group from a donor to an acceptor. nih.govresearchgate.netresearchgate.net ω-Transaminases are particularly useful as they can act on β-amino acids and their corresponding β-keto acid precursors. nih.gov
The synthesis of this compound via transamination would involve the stereoselective amination of a suitable β-keto acid precursor. A significant challenge is the control of two stereocenters. A biocatalytic dynamic kinetic resolution (DKR) approach using a transaminase has been reported for the synthesis of β-branched aromatic α-amino acids with high diastereo- and enantioselectivity. nih.gov This process establishes two contiguous stereocenters in a single transformation. By selecting a suitable thermophilic transaminase that can tolerate the reaction conditions required for the in situ racemization of the substrate, it is possible to convert the entire racemic starting material into a single desired diastereomer. This strategy could be adapted for the synthesis of this compound from a corresponding racemic α-methyl-β-keto acid.
Multi-enzyme cascades, where several enzymatic reactions are performed in a single pot, offer numerous advantages, including reduced downstream processing, circumvention of intermediate isolation, and the ability to drive reactions with unfavorable equilibria. nih.govresearchgate.net For the synthesis of this compound, a multi-enzyme cascade could be designed to combine a kinetic resolution with a racemization step, leading to a dynamic kinetic resolution.
A potential cascade could involve an N-acylamino acid racemase (NAAAR) and an L-selective aminoacylase (B1246476). nih.govresearchgate.net In this scenario, a racemic N-acetylated derivative of this compound would be the substrate. The aminoacylase would selectively hydrolyze the L-enantiomer, while the NAAAR would continuously racemize the unreacted D-enantiomer, allowing for the complete conversion of the racemic starting material to the desired L-amino acid. The compatibility of the different enzymes in terms of their optimal pH, temperature, and cofactor requirements is a critical factor for the successful implementation of such a cascade.
| Enzyme 1 | Function | Enzyme 2 | Function | Overall Transformation | Reference |
|---|---|---|---|---|---|
| N-acylamino acid racemase (NAAAR) | Racemization of N-acetylated D-enantiomer | L-selective aminoacylase | Hydrolysis of N-acetylated L-enantiomer | Dynamic kinetic resolution of racemic N-acetyl-3-amino-2-methyl-3-phenylpropanoic acid to the L-amino acid | nih.govresearchgate.net |
Strategic Routes and Precursor Utilization
The strategic use of cyclic precursors that can be opened to reveal the desired β-amino acid scaffold provides another powerful approach for stereocontrolled synthesis.
Heterocyclic intermediates such as isoxazolidinones and oxazines serve as valuable precursors for β-amino acids. The synthesis of β-amino acids via the ring-opening of isoxazolidin-5-ones has been demonstrated, where the enantioenriched isoxazolidinone can undergo quantitative N-O bond cleavage by hydrogenolysis to yield the N-protected β-amino acid. wustl.edu The stereochemistry of the final product is dictated by the stereocenters established in the cyclic precursor.
More specifically for the synthesis of α-methyl-β-amino acids, 1,3-oxazinan-6-ones have proven to be highly effective chiral templates. nih.gov The enolates of these oxazinanones can undergo diastereoselective alkylation to introduce the α-methyl group. Subsequent transformations, including reductive cleavage of the oxazinanone ring, can then furnish a variety of protected α-methyl-β-amino acids with excellent trans diastereoselectivity. nih.gov By starting with a 4-phenyl-1,3-oxazinan-6-one, this methodology could be directly applied to the synthesis of this compound, with the stereochemistry at the C4 and C5 positions of the heterocyclic intermediate controlling the final stereochemistry of the β- and α-carbons of the amino acid, respectively.
Carbon-Carbon Bond Forming Reactions (e.g., conjugate additions for β-amino acids)
The construction of the β-amino acid backbone frequently relies on carbon-carbon bond forming reactions, with conjugate additions, such as the Michael reaction, and Mannich-type reactions being particularly prominent strategies. These methods are valued for their efficiency in creating the characteristic 1,3-amino-carbonyl relationship of β-amino acids from readily available precursors.
In a typical conjugate addition approach, a nucleophile adds to an α,β-unsaturated carbonyl compound. For the synthesis of β-amino acids, this often involves the 1,4-addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester or a related Michael acceptor. Alternatively, a carbon nucleophile can be added to an α,β-unsaturated compound containing a nitrogen substituent. For instance, the asymmetric 1,4-addition of arylboronic acids to β-phthaliminoacrylate esters has been achieved using a hydroxorhodium/chiral diene complex, yielding β-aryl-β-amino acid esters with high enantioselectivity. organic-chemistry.org Similarly, Mannich-type reactions, which involve the reaction of a non-enolizable aldehyde, a primary or secondary amine, and an enolizable carbonyl compound, are a powerful tool for β-amino acid synthesis. rsc.org Catalytic amounts of diarylborinic acid esters have been shown to efficiently promote Mannich-type reactions of secondary amines, aldehydes, and ketene (B1206846) silyl (B83357) acetals to selectively afford β-amino esters. organic-chemistry.org
Another notable C-C bond forming strategy is the Mukaiyama–Mannich addition. A one-pot, two-step protocol has been developed that converts α-amino acids to their corresponding N-protected β-amino esters through a quinone-catalyzed oxidative decarboxylation followed by an in situ Mukaiyama–Mannich addition. nih.gov This method provides a valuable alternative to classical homologation techniques. nih.gov The reaction scope has been explored with various α-amino acids and silyl ketene acetal (B89532) nucleophiles, demonstrating its versatility. nih.gov
The table below summarizes representative examples of C-C bond forming reactions for the synthesis of β-amino acid derivatives.
| Reaction Type | Reactants | Catalyst/Promoter | Product Type | Key Features |
| Asymmetric 1,4-Addition | Arylboronic acids, β-phthaliminoacrylate esters | Hydroxorhodium/chiral diene complex | β-Aryl-β-amino acid esters | High yields and excellent enantioselectivity. organic-chemistry.org |
| Mannich-Type Reaction | Secondary amines, aldehydes, ketene silyl acetals | Diarylborinic acid esters | β-Amino esters | High efficiency and selectivity. organic-chemistry.org |
| Mukaiyama–Mannich Addition | α-Amino acids, silyl ketene acetals | Quinone organocatalyst | N-Protected β-amino esters | One-pot, two-step protocol; alternative to classical homologation. nih.gov |
| Michael-Type Addition | N-Boc-α-amidoalkyl-p-tolyl sulfones, sodium diethyl malonate | Base-catalyzed | β³-Amino acid hydrochlorides | High yield and excellent purity after hydrolysis. organic-chemistry.org |
Homologation of α-Amino Acids to β-Amino Acid Analogues
The conversion of readily available α-amino acids into their β-amino acid counterparts, a process known as homologation, is a cornerstone of β-amino acid synthesis. This one-carbon insertion strategy leverages the existing stereocenter of the α-amino acid, often preserving its configuration in the final β-amino acid product. The Arndt-Eistert synthesis is the most classic and widely employed method for this transformation. libretexts.orgwikipedia.org
The Arndt-Eistert homologation sequence typically involves three key steps:
Activation of the α-amino acid: The carboxylic acid of an N-protected α-amino acid is converted into a more reactive species, commonly an acid chloride or a mixed anhydride. libretexts.orgorganic-chemistry.org
Formation of a diazoketone: The activated amino acid reacts with diazomethane (B1218177) to form an α-diazoketone intermediate. libretexts.orgorganic-chemistry.org
Wolff Rearrangement: The crucial step is the Wolff rearrangement of the α-diazoketone to form a ketene. This rearrangement can be induced thermally, photochemically, or through catalysis with metal salts (e.g., Ag₂O). libretexts.orgorganic-chemistry.org The resulting ketene is then trapped by a nucleophile, such as water, to yield the homologous carboxylic acid. libretexts.org
A significant advantage of this method is that the Wolff rearrangement generally proceeds with retention of stereochemistry at the α-carbon, which becomes the β-carbon in the product. libretexts.org This allows for the synthesis of optically active β-amino acids from enantiopure α-amino acids. rsc.org
Despite its utility, the traditional Arndt-Eistert synthesis has safety concerns associated with the use of diazomethane, which is toxic and explosive. libretexts.orgrsc.org This has spurred the development of safer alternatives and procedural modifications. For instance, diazo(trimethylsilyl)methane is a less hazardous substitute for diazomethane. libretexts.org The Kowalski ester homologation represents another safer alternative that avoids the use of diazomethane altogether. nih.govorganic-chemistry.org Furthermore, innovative coupling agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) have been successfully used to facilitate the reaction between N-protected α-amino acids and diazomethane, offering a cost-effective and scalable process. researchgate.netrsc.orgrsc.org Continuous flow technologies have also been implemented to safely generate and consume diazomethane on-demand, minimizing the risks associated with its handling. rsc.orgrsc.org
The table below outlines different approaches within the Arndt-Eistert homologation for β-amino acid synthesis.
| Method | Activating Agent / Key Reagent | Rearrangement Catalyst | Nucleophile | Key Advantages/Features |
| Classical Arndt-Eistert | Thionyl chloride (for acid chloride) | Ag₂O, heat, or light | Water | Well-established, good stereoretention. libretexts.orgwikipedia.org |
| Newman-Beal Modification | Acid chloride, Diazomethane, Triethylamine | Ag₂O | Water | Triethylamine scavenges HCl, preventing side reactions. wikipedia.org |
| Boc₂O-Mediated | Boc₂O | Ag₂O | Water | Cost-effective, scalable, avoids acid chlorides. researchgate.netrsc.orgrsc.org |
| Continuous Flow | Mixed anhydride | Photochemical (light) | Water | Enhanced safety by on-demand generation of diazomethane. rsc.orgrsc.org |
Directed C(sp³)-H Alkylation for Substituted Amino Acid Scaffolds
The direct functionalization of unactivated C(sp³)–H bonds represents a powerful and atom-economical strategy for synthesizing complex molecules. In the context of amino acids, directed C(sp³)–H alkylation enables the introduction of alkyl groups at positions that are otherwise difficult to access, providing a streamlined route to novel, substituted amino acid scaffolds. This approach typically utilizes a directing group attached to the amino acid, which positions a transition metal catalyst in proximity to a specific C–H bond, facilitating its cleavage and subsequent functionalization.
Palladium catalysis has been instrumental in this field. For instance, a picolinamide (B142947) directing group can be used to guide the palladium-catalyzed alkylation of γ-C(sp³)–H bonds of aliphatic amine substrates with primary alkyl iodides. acs.org This methodology has been successfully applied to the synthesis of optically active unnatural α-amino acids with complete retention of chirality. rsc.org The process is scalable and tolerates a variety of functional groups. rsc.org
More challenging is the selective functionalization of C–H bonds at different positions. A notable achievement is the site-selective δ-C(sp³)–H alkylation of amino acids and peptides with maleimides. nih.gov This palladium-catalyzed reaction proceeds via a kinetically less favored six-membered palladacycle, even in the presence of more sterically accessible γ-C(sp³)–H bonds. nih.gov This selectivity is governed by the Curtin-Hammett principle, where the C–H cleavage is reversible, but the subsequent alkylation step is irreversible and occurs preferentially from the δ-palladacycle. nih.gov This method's compatibility with oligopeptides makes it valuable for late-stage modifications. nih.gov
Copper-catalyzed reactions have also emerged as a potent tool for asymmetric C(sp³)-H functionalization. A photo-induced, copper-catalyzed asymmetric C(sp³)-H alkylation of glycine (B1666218) derivatives has been developed for the synthesis of unnatural amino acids. nih.gov More recently, a copper-catalyzed asymmetric C(sp³)-H cyanoalkylation of glycine derivatives and peptides has been reported, which proceeds under mild conditions with excellent enantioselectivity. nih.gov This method allows for the incorporation of cyanoalkyl groups, which are valuable for potential imaging and therapeutic applications, and can be used for the late-stage functionalization of bioactive peptides. nih.gov
The following table summarizes key examples of directed C(sp³)-H alkylation for the synthesis of substituted amino acids.
| Catalyst System | Directing Group | C-H Position | Alkylating Agent | Substrate | Key Outcomes |
| Pd(OAc)₂ / Ag₂CO₃ | Picolinamide | γ-C(sp³) | Primary alkyl iodides | Aliphatic amine substrates | Efficient synthesis of unnatural α-AAs with retention of chirality. acs.orgrsc.org |
| Palladium(II) | Aminoquinoline | δ-C(sp³) | Maleimides | Amino acids and peptides | Site-selective alkylation via a six-membered palladacycle. nih.gov |
| Copper / Chiral Ligand | N-Aryl | α-C(sp³) | Cycloalkanone oxime esters | Glycine derivatives and peptides | Asymmetric cyanoalkylation with excellent enantioselectivity. nih.gov |
Photoredox Catalysis in β-Amino Acid Synthesis
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under exceptionally mild conditions. This approach has been successfully applied to the synthesis of β-amino acids and their derivatives, offering innovative pathways that often complement traditional methods. rsc.orgrsc.org
One prominent strategy involves the generation of radical intermediates from readily available precursors. For example, a photoredox-catalyzed radical cross-coupling of N-methyl anilines and α-diazoacetates has been developed to produce a range of β-amino acid esters in moderate to excellent yields. rsc.org In this process, nitrogen gas is the only byproduct, highlighting the atom-economic nature of the reaction. rsc.org Similarly, a novel three-component radical relay coupling of alkenes, alkyl formates, and oxime esters has been achieved using visible-light mediation. rsc.org This method, which combines hydrogen atom transfer and energy transfer processes, allows for the one-step synthesis of β-amino esters under mild conditions. rsc.org
Homologation of α-amino acids to their β-analogs can also be accomplished using photoredox catalysis. An innovative two-step process generates diverse β-amino acids from α-amino acid derivatives and phosphonium (B103445) ylides. thieme-connect.comthieme-connect.com This method proceeds via a decarboxylative coupling of α-amino acid-derived N-hydroxyphthalimide (NHPI) esters with the ylides, which act as versatile bifunctional linchpins, to generate carbon-centered radicals. thieme-connect.comthieme-connect.com This radical-polar crossover mechanism facilitates a unique three-component assembly to access a wide array of β-amino acids. thieme-connect.com
The synergy between photoredox catalysis and other catalytic modes, such as biocatalysis, is also being explored. By merging visible light photoredox catalysis with pyridoxal 5'-phosphate (PLP) biocatalysis, a new paradigm of pyridoxal radical biocatalysis has been established. nih.gov This synergistic approach enables the photocatalytic generation of a free radical intermediate that is then captured by an enzymatically generated intermediate, leading to stereoselective C–C bond formation for the synthesis of valuable non-canonical amino acids. nih.gov
The table below provides an overview of selected photoredox-catalyzed methods for β-amino acid synthesis.
| Reaction Type | Key Reactants | Photocatalyst | Key Intermediate | Product |
| Radical Cross-Coupling | N-Methyl anilines, α-Diazoacetates | Not specified | Radical species | β-Amino acid esters. rsc.org |
| Three-Component Radical Relay Coupling | Alkenes, Alkyl formates, Oxime esters | Not specified | Radical species | β-Amino esters. rsc.org |
| Decarboxylative Coupling / Homologation | α-AA-derived NHPI esters, Phosphonium ylides | Ir(ppy)₃ | Carbon-centered radical | Diverse β-Amino acids. thieme-connect.comthieme-connect.com |
| Synergistic Photoredox-Biocatalysis | Alkyltrifluoroborates, Serine derivatives | Not specified | Carbon-centered radical / Enzyme-bound intermediate | Non-canonical amino acids. nih.gov |
Comprehensive Stereochemical Characterization and Advanced Analytical Techniques
Determination of Absolute and Relative Stereochemistry of 3-Amino-2-methyl-3-phenylpropanoic Acid
X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of crystalline compounds, providing definitive proof of absolute and relative stereochemistry.
Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure elucidation. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a detailed electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule and within the crystal lattice.
For a chiral molecule like this compound, if a single enantiomer can be crystallized, SCXRD can determine its absolute configuration. This is often achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms, particularly heavier ones, is used to establish the correct enantiomer. The analysis provides key crystallographic data, including unit cell dimensions, space group, and atomic coordinates, which together define the molecule's absolute stereochemistry.
Table 1: Representative Crystallographic Data from Single-Crystal X-ray Analysis (Note: This table is illustrative, as specific public crystallographic data for this compound is not readily available. The parameters shown are typical for small organic molecules.)
| Parameter | Example Value | Description |
|---|---|---|
| Chemical Formula | C10H13NO2 | The elemental composition of the molecule. |
| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P21 | The specific symmetry group of the crystal, indicating chirality. |
| Unit Cell Dimensions | a = 5.8 Å, b = 12.3 Å, c = 6.0 Å, β = 110° | The dimensions of the basic repeating unit of the crystal lattice. |
| Flack Parameter | 0.0(1) | A value close to zero confirms the correct assignment of the absolute configuration. |
X-ray Crystallography for Definitive Absolute Configuration
Powder X-ray Diffraction for Structural Elucidation of Related Compounds
When suitable single crystals for SCXRD cannot be grown, powder X-ray diffraction (PXRD) serves as a valuable alternative for structural analysis. This technique uses a polycrystalline powder sample, which generates a characteristic diffraction pattern based on the material's crystal structure. While solving a completely unknown structure from PXRD data is more complex than with SCXRD, it is highly effective for identifying crystalline phases, confirming if a sample matches a known structure, or studying structural changes in a series of related compounds. For derivatives of this compound, PXRD can be used to compare the crystal packing of different salts or co-crystals, providing insights into how molecular modifications affect the solid-state arrangement.
NMR spectroscopy is a powerful tool for elucidating the stereochemistry of molecules in solution. By analyzing chemical shifts, coupling constants, and through-space interactions, both the relative and absolute configuration of the stereoisomers of this compound can be determined.
The two diastereomeric pairs of this compound—the syn ((2R,3S) and (2S,3R)) and anti ((2R,3R) and (2S,3S)) isomers—can be distinguished by NMR because they have different physical properties and, consequently, distinct NMR spectra.
¹H NMR Analysis : The key to differentiating the syn and anti diastereomers lies in the vicinal coupling constant (³J) between the protons at C2 and C3 (H2 and H3). According to the Karplus relationship, the magnitude of this coupling constant is dependent on the dihedral angle between the two protons. In the more stable, staggered conformations, the anti isomer typically exhibits a larger ³JH2-H3 value (usually 8–12 Hz) due to a predominantly anti-periplanar relationship between the protons. The syn isomer, conversely, shows a smaller ³JH2-H3 value (typically 3–6 Hz) arising from a gauche relationship.
¹³C NMR Analysis : The chemical shifts of the carbon atoms, particularly C2, C3, the methyl group, and the carboxyl carbon, often differ between diastereomers. These differences arise from subtle variations in the electronic environment and steric compression caused by the different spatial arrangements of the substituents. For instance, in related acyclic systems, the methyl carbon in a syn isomer may be shielded (appear at a lower ppm value) compared to the anti isomer due to the gamma-gauche effect.
Table 2: Representative ¹H NMR Data for Differentiating syn and anti Diastereomers of this compound (Note: The chemical shift values are illustrative and can vary with solvent and pH. The key diagnostic feature is the coupling constant.)
| Parameter | anti-Isomer (e.g., 2R,3R) | syn-Isomer (e.g., 2R,3S) |
|---|---|---|
| δ H2 (ppm) | ~2.8 - 3.1 | ~2.9 - 3.2 |
| δ H3 (ppm) | ~4.2 - 4.5 | ~4.3 - 4.6 |
| ³JH2-H3 (Hz) | 8 - 12 | 3 - 6 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Application of Chiral Shift Reagents and Derivatizing Agents in NMR
While diastereomers are distinguishable by standard NMR, enantiomers are not, as they have identical spectra in an achiral environment. To resolve and analyze enantiomers, chiral auxiliaries are used.
Chiral Shift Reagents (CSRs) : These are typically lanthanide complexes that are themselves chiral. When a CSR is added to a racemic mixture of this compound, it forms rapidly exchanging, diastereomeric complexes with each enantiomer. These transient diastereomeric complexes have different NMR spectra, causing the signals of the two original enantiomers to split, allowing for the determination of enantiomeric excess (ee).
Chiral Derivatizing Agents (CDAs) : A CDA, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), is a chiral molecule that reacts covalently with the analyte. Reacting a racemic sample of this compound (for example, at the amino group) with an enantiopure CDA produces a mixture of stable diastereomers. These diastereomeric products have distinct chemical shifts and coupling constants in both ¹H and ¹³C NMR, which can be integrated to quantify the original enantiomeric ratio. Furthermore, systematic analysis of the chemical shift differences in the resulting diastereomers can sometimes be used to assign the absolute configuration of the original enantiomers.
Chiral Chromatographic Separations
High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile technique for the chiral separation of this compound stereoisomers. yakhak.org The success of these separations hinges on the creation of a chiral environment, which can be achieved either by using a chiral stationary phase (CSP) or by introducing a chiral mobile phase additive (CMPA). nih.gov Direct resolution on a CSP is often the preferred method due to its efficiency and broad applicability. sigmaaldrich.com
The choice of an appropriate Chiral Stationary Phase (CSP) is critical for achieving baseline resolution of the enantiomers and diastereomers of this compound. Various classes of CSPs have demonstrated efficacy in separating chiral amino acids and their derivatives.
Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose, such as those with 3,5-dimethylphenylcarbamate substituents, are among the most successful and widely used CSPs for a broad range of chiral compounds, including amino acids. nih.gov The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure. Optimization for a specific analyte like this compound would involve screening columns with different polysaccharide backbones (amylose vs. cellulose) and various phenylcarbamate derivatives to find the best enantioselectivity. yakhak.org Mobile phase composition, typically a mixture of a hydrocarbon (like hexane) and an alcohol modifier (like isopropanol), is a key parameter for optimizing retention and resolution.
Macrocyclic Glycopeptide CSPs: Stationary phases based on macrocyclic antibiotics like teicoplanin have proven to be particularly effective for the separation of underivatized amino acids. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a wide range of mobile phases, from normal-phase to reversed-phase and polar organic modes. sigmaaldrich.comsigmaaldrich.com For this compound, a teicoplanin-based column (e.g., Astec CHIROBIOTIC T) would be a strong candidate. The separation mechanism is complex, involving multiple interactions such as ion-exchange, hydrogen bonding, and steric repulsion. Optimization often involves adjusting the mobile phase pH, organic modifier type (e.g., methanol, acetonitrile), and concentration. sigmaaldrich.com
Crown Ether-Based CSPs: Chiral stationary phases incorporating crown ethers are especially well-suited for the separation of primary amino compounds, including amino acids. chromatographyonline.comnih.gov The chiral recognition is based on the formation of host-guest complexes between the protonated primary amino group of the analyte and the chiral cavity of the crown ether. For this compound, a CSP like CROWNPAK CR(+) could be employed. researchgate.net The mobile phase typically consists of an acidic aqueous solution mixed with an organic modifier. The type and concentration of the acid (e.g., perchloric acid, trifluoroacetic acid) are critical parameters for controlling retention and enantioselectivity. ankara.edu.tr
Table 1: Overview of Chiral Stationary Phases for Amino Acid Separation
| CSP Type | Chiral Selector Example | Typical Mobile Phase | Primary Interaction Mechanism |
|---|---|---|---|
| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Hydrogen bonding, π-π interactions, steric hindrance |
| Macrocyclic Glycopeptide | Teicoplanin | Methanol/Water/Acid or Base | Ion-exchange, hydrogen bonding, inclusion complexation |
| Crown Ether-Based | (18-Crown-6)-tetracarboxylic acid | Perchloric acid (aq)/Methanol | Host-guest complexation, hydrogen bonding |
Interactive Data Table: Click on a CSP type to see more details.
An alternative to CSPs is the use of a chiral mobile phase additive (CMPA) with a standard achiral stationary phase (e.g., C18). nih.gov In this approach, the chiral selector is dissolved in the mobile phase, and separation occurs due to the formation of transient diastereomeric complexes between the analyte enantiomers and the CMPA. springernature.com
Cyclodextrins and their derivatives are commonly used CMPAs for the resolution of various chiral molecules. mdpi.com For the separation of this compound, a derivatized cyclodextrin (B1172386) like Hydroxypropyl-β-cyclodextrin (HP-β-CD) could be added to the mobile phase. nih.govresearchgate.net The enantiomers would form temporary inclusion complexes with the chiral cavity of the HP-β-CD. Differences in the stability and formation constants of these diastereomeric complexes lead to different retention times on the achiral column, enabling separation. springernature.com
Optimization of this method involves adjusting several parameters:
Concentration of the CMPA: The concentration of HP-β-CD in the mobile phase directly influences the degree of complexation and, consequently, the retention and resolution of the enantiomers. nih.gov
Mobile Phase pH: The pH affects the ionization state of both the analyte's amino and carboxylic acid groups, which can significantly impact the strength of the interaction with the cyclodextrin.
Organic Modifier: The type and percentage of organic modifier (e.g., methanol, acetonitrile) in the aqueous mobile phase can alter the inclusion process and affect enantioselectivity.
Synergistic effects have been observed when combining chiral additives, such as using chiral ionic liquids in conjunction with cyclodextrins, which can markedly improve chiral separation. researchgate.netnih.gov
Since this compound lacks a strong chromophore, derivatization is often necessary to enhance its detectability by UV or fluorescence detectors, thereby improving the sensitivity of the analysis. actascientific.comwaters.com This can be performed either before (pre-column) or after (post-column) the chromatographic separation.
Pre-Column Derivatization: In this approach, the analyte is reacted with a labeling reagent prior to injection into the HPLC system. nih.gov This strategy offers the advantage of not only improving detection but also potentially enhancing chromatographic separation. sigmaaldrich.com Common derivatizing agents for amino acids include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. scispace.com This is a rapid and sensitive method, but OPA does not react with secondary amines. jascoinc.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amino acids to produce stable, fluorescent derivatives. creative-proteomics.com This makes it suitable for a wider range of amino acids.
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alanine amide (Marfey's Reagent): This chiral derivatizing agent reacts with amino acids to form diastereomers that can be separated on a standard achiral reversed-phase column (e.g., C18). researchgate.net This provides an "indirect" method for chiral separation.
Post-Column Derivatization: Here, the derivatizing reagent is continuously added to the column effluent after the separation has occurred but before the detector. actascientific.com This method avoids the potential for the derivatization reaction to produce multiple products or interfere with the separation itself. youtube.com
Ninhydrin: A classic reagent for the post-column derivatization of amino acids. It reacts with primary and secondary amines upon heating to produce a colored compound (Ruhemann's purple) that can be detected by UV-Vis absorbance. youtube.com
Fluorescamine: Reacts rapidly with primary amines to yield fluorescent products, offering high sensitivity. creative-proteomics.com
Table 2: Comparison of Derivatization Strategies for HPLC
| Strategy | Reagent Example | Detection Method | Advantages | Disadvantages |
|---|---|---|---|---|
| Pre-Column | o-Phthalaldehyde (OPA) | Fluorescence | High sensitivity, automated procedures available. scispace.com | Reagent instability, potential for multiple derivative products. |
| Pre-Column | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Fluorescence | Reacts with primary and secondary amines, stable derivatives. creative-proteomics.com | Reagent can produce interfering peaks. |
| Post-Column | Ninhydrin | UV-Vis Absorbance | Robust and reliable, not affected by sample matrix. youtube.com | Requires a post-column reactor with heating, lower sensitivity than fluorescence. |
This is an interactive table. Click on a strategy for more information.
Gas Chromatography (GC) can be employed for the chiral analysis of amino acids, but it requires that the analytes be chemically modified to increase their volatility and thermal stability. sigmaaldrich.commdpi.com The polar nature of the amino and carboxylic acid functional groups in this compound makes it non-volatile. sigmaaldrich.com Therefore, a two-step derivatization process is typically required:
Esterification: The carboxylic acid group is converted to an ester, for example, a methyl or ethyl ester, by reacting with an alcohol (e.g., methanol) in the presence of an acid catalyst.
Acylation/Silylation: The amino group and any other active hydrogens are then reacted with an acylating agent (e.g., pentafluoropropionic anhydride) or a silylating agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, MTBSTFA). sigmaaldrich.comresearchgate.net
The resulting volatile derivative can then be separated on a chiral capillary GC column. Chiral stationary phases for GC are often based on cyclodextrin derivatives or chiral polysiloxanes. The separation of the diastereomeric or enantiomeric derivatives is achieved based on their differential interactions with the chiral stationary phase as they are carried through the column by the inert carrier gas (e.g., helium, hydrogen). The high resolution of capillary GC makes it a powerful tool for separating complex mixtures of stereoisomers.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the qualitative analysis and screening of amino acids, including the stereoisomers of this compound. researchgate.netresearchgate.net While standard TLC on silica (B1680970) gel can separate compounds based on polarity, chiral separations require a modified approach. ifsc.edu.br
Chiral resolution by TLC can be achieved in two main ways:
Chiral Stationary Phase Plates: Commercially available TLC plates with a chiral stationary phase, often based on ligand-exchange principles, can be used.
Chiral Mobile Phase Additives: A chiral selector, such as a cyclodextrin derivative, can be added to the mobile phase.
For this compound, a common TLC procedure would involve spotting the sample on a silica gel or cellulose plate. reachdevices.com The plate is then developed in a chamber containing a suitable mobile phase, which is typically a mixture of solvents like n-butanol, acetic acid, and water. reachdevices.com The different interactions of the stereoisomers with the stationary phase and mobile phase lead to different migration distances (Rf values). ifsc.edu.br
Since amino acids are typically colorless, a visualization agent is required. scirp.org Spraying the dried plate with a ninhydrin solution and heating it will reveal the separated spots as colored (usually purple) zones. This allows for the identification and semi-quantitative estimation of the separated components. researchgate.netifsc.edu.br
Table of Compounds
| Compound Name |
|---|
| This compound |
| Hydroxypropyl-β-cyclodextrin |
| o-Phthalaldehyde |
| 9-Fluorenylmethyl Chloroformate |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alanine amide |
| Ninhydrin |
| Fluorescamine |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide |
| Pentafluoropropionic anhydride |
| n-Butanol |
| Acetic acid |
| Trifluoroacetic acid |
| Perchloric acid |
| Hexane |
| Isopropanol |
| Methanol |
Countercurrent Chromatography for Enantioseparation
Countercurrent chromatography (CCC) has emerged as a valuable technique for the enantioseparation of various chiral compounds, including aromatic β-amino acids. A biphasic chiral recognition system utilizing high-speed countercurrent chromatography has been successfully developed for this purpose. This system often employs a chiral ligand exchange mechanism. For instance, a system composed of Cu(II)-N-n-dodecyl-L-proline as a chiral selector and hydroxypropyl-β-cyclodextrin as an additive has demonstrated effective enantioseparation of aromatic β-amino acids. nih.govresearchgate.net The success of this technique is dependent on the optimization of various parameters, including the solvent system and the concentration of the chiral selector.
Studies on similar compounds, such as isomeric 2-(methylphenyl)propanoic acids, have shown that the position of substituents on the aromatic ring significantly affects enantiorecognition in countercurrent chromatography using hydroxypropyl-β-cyclodextrin as a chiral selector. nih.govresearchgate.net For example, 2-(3-methylphenyl)propanoic acid and 2-(4-methylphenyl)propanoic acid were successfully enantioseparated, while no separation was observed for 2-(2-methylphenyl)propanoic acid under the same conditions. nih.govresearchgate.net This highlights the sensitivity of the technique to the specific molecular structure of the analyte.
Table 1: Enantioseparation of Isomeric 2-(methylphenyl)propanoic acids by Countercurrent Chromatography
| Compound | Enantioseparation Factor (α) | HPLC Peak Resolution (Rs) |
| 2-(4-methylphenyl)propanoic acid | 1.31 | 2.2 |
| 2-(3-methylphenyl)propanoic acid | 1.26 | 1.4 |
| 2-(2-methylphenyl)propanoic acid | Not separated | Not applicable |
Mass Spectrometry (MS) Techniques for Identification and Stereochemical Insights
Mass spectrometry, particularly when coupled with liquid chromatography, is a cornerstone for the analysis of amino acids, providing both identification and stereochemical information.
Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the analysis of this compound. These techniques can be applied to both the underivatized (free) amino acid and its derivatized forms.
The direct analysis of free amino acids by LC-MS/MS can be challenging due to their high polarity and small size. However, methods utilizing mixed-mode chromatography have been developed for the comprehensive analysis of underivatized free amino acids in various matrices. nih.gov These methods offer the advantage of avoiding the time-consuming derivatization step. restek.com
Derivatization is a common strategy to enhance the chromatographic retention and mass spectrometric detection of amino acids. researchgate.net Various reagents are available for this purpose, including:
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): Reacts with primary and secondary amines. researchgate.netbiorxiv.org
Diethyl ethoxymethylenemalonate (DEEMM): Reacts with amino compounds, and the derivatives exhibit a characteristic neutral loss of an ethanol (B145695) molecule upon collision-induced dissociation, which is useful for detection in neutral loss scan mode. ut.ee
(5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP): A positively charged derivatization reagent that significantly increases the sensitivity of detection in electrospray ionization mass spectrometry. nih.gov
LC-MS/MS analysis of derivatized amino acids is often performed in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides high sensitivity and selectivity. nih.govmdpi.com
Ion mobility mass spectrometry (IM-MS) is a cutting-edge technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.netpolyu.edu.hk This provides an additional dimension of separation beyond that of liquid chromatography and mass-to-charge ratio, making it particularly useful for the differentiation of isomers, including enantiomers and diastereomers of this compound. researchgate.netpolyu.edu.hk
While enantiomers have identical collision cross sections (CCS) and cannot be directly separated by ion mobility, their differentiation can be achieved by forming noncovalent complexes with a chiral selector. nih.gov For instance, the enantiomers of aromatic amino acids have been successfully differentiated using traveling wave ion mobility-mass spectrometry (TWIM-MS) after forming complexes with copper(II) and a chiral reference compound like D-proline. rsc.org The resulting diastereomeric complexes exhibit different drift times in the ion mobility cell, allowing for their separation and quantification. nih.govrsc.org
Spectroscopic Methods for Chiral Analysis (e.g., Circular Dichroism)
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique for the analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration and enantiomeric purity.
For amino acids, CD spectroscopy can be used to probe the stereochemistry of the chiral centers. The technique has been employed for the chiral recognition of amines through the formation of multi-component assemblies that generate distinct CD signals for each enantiomer. utexas.edubath.ac.uk While direct CD analysis of this compound is feasible, derivatization can be used to enhance the chromophore and improve the signal. For instance, converting the carboxylic acid to a methyl ester can eliminate intermolecular hydrogen bonding, leading to a more defined CD spectrum that can be compared with theoretical predictions to determine the absolute configuration. nih.gov
Chemical Derivatization Strategies for Absolute Configuration Determination (e.g., Marfey's Method, Phenylglycine Methyl Ester (PGME))
Chemical derivatization with a chiral reagent to form diastereomers is a widely used strategy for determining the absolute configuration of amino acids. The resulting diastereomers can be separated by chromatography, and the elution order can be used to assign the stereochemistry.
Marfey's Method: This classic method involves the derivatization of the amino group of the target amino acid with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), also known as Marfey's reagent. nih.gov The resulting diastereomers are then separated by high-performance liquid chromatography (HPLC). nih.govresearchgate.net An "advanced Marfey's method" has been developed that utilizes LC-MS to determine the absolute configurations of amino acid residues without the need for authentic standards. nih.govsemanticscholar.orgepa.gov
Phenylglycine Methyl Ester (PGME): Phenylglycine methyl ester is another effective chiral derivatizing agent for determining the absolute configuration of chiral carboxylic acids, including β-amino acids. acs.orgnih.govmedchemexpress.com The carboxylic acid of this compound can be coupled with both (R)- and (S)-PGME to form diastereomeric amides. These diastereomers can then be analyzed by techniques such as NMR spectroscopy or LC-MS. researchgate.netnih.gov The differences in the chemical shifts in NMR or the elution order in LC-MS can be used to deduce the absolute configuration of the original amino acid. acs.orgnih.govresearchgate.netnih.gov
Table 2: Chiral Derivatization Reagents for Absolute Configuration Determination
| Reagent | Functional Group Targeted | Analytical Technique |
| Marfey's Reagent (L-FDAA) | Amino group | HPLC, LC-MS |
| Phenylglycine Methyl Ester (PGME) | Carboxyl group | NMR, LC-MS |
Assessment of Stereochemical Purity (Enantiomeric and Diastereomeric Excess)
The assessment of stereochemical purity, specifically the enantiomeric excess (ee) and diastereomeric excess (de), is crucial in the synthesis and characterization of this compound. The analytical techniques described above are all applicable to this assessment.
Chiral Chromatography (HPLC and GC): By separating the enantiomers or diastereomers, the relative peak areas can be used to calculate the ee and de.
Countercurrent Chromatography: Similar to chiral HPLC, the separation of stereoisomers allows for their quantification and the determination of stereochemical purity.
NMR Spectroscopy with Chiral Solvating or Derivatizing Agents: The integration of the distinct signals for each stereoisomer in the NMR spectrum provides a direct measure of their relative abundance.
Circular Dichroism: The intensity of the CD signal is proportional to the enantiomeric excess.
Mass Spectrometry (with chiral derivatization or selectors): The relative intensities of the signals corresponding to the diastereomeric derivatives or complexes in the mass spectrum can be used to determine the ee and de.
The choice of method depends on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the availability of instrumentation.
Computational and Theoretical Investigations of 3 Amino 2 Methyl 3 Phenylpropanoic Acid
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3-amino-2-methyl-3-phenylpropanoic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous other properties can be derived.
The three-dimensional structure of a molecule is critical to its function and properties. For a flexible molecule like this compound, which has several rotatable single bonds, a multitude of conformations (spatial arrangements of atoms) are possible.
Geometry optimization is a computational process used to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. Conformational analysis involves a systematic search for all possible low-energy conformers. This is often achieved by rotating the dihedral angles of the molecule in increments and performing a geometry optimization for each starting structure. scirp.org
For β-amino acids, theoretical studies using methods like Hartree-Fock (HF) and DFT have successfully identified stable conformations in the gas phase and in solution. scirp.org The relative energies of these conformers are calculated to determine their populations at a given temperature. Intramolecular hydrogen bonding often plays a significant role in stabilizing certain conformations. scirp.org For instance, a common approach involves varying key dihedral angles incrementally, followed by full geometry optimization using a suitable basis set, such as the correlation-consistent double-zeta basis set with polarization functions (cc-pVDZ), to locate stable geometries. scirp.org
Table 1: Illustrative Conformational Analysis Data for a Model β-Amino Acid This table is based on general findings for β-amino acids and illustrates the type of data generated in a conformational analysis.
| Conformer | Dihedral Angle (θ) | Relative Energy (kJ/mol) - Gas Phase (DFT) | Relative Energy (kJ/mol) - Solvated (DFT) |
| 1 | -64° | 0.00 | 0.00 |
| 2 | 57° | 2.50 | 1.80 |
| 3 | 180° | 8.10 | 6.50 |
| 4 | -120° | 14.20 | 12.10 |
| 5 | 120° | 14.50 | 12.30 |
DFT is a widely used method for investigating the electronic structure and reactivity of organic molecules. researchgate.netmdpi.com By calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict a molecule's chemical reactivity.
Table 2: Example Electronic Properties Calculated via DFT for a Phenylpropanoic Acid Derivative This table presents typical data obtained from DFT calculations on related molecular structures.
| Parameter | Calculated Value (eV) | Description |
| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.33 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.52 | Indicates chemical reactivity and stability; a larger gap implies greater stability. nih.gov |
| Ionization Potential (IP) | 6.85 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | 1.33 | The energy released when an electron is added to the molecule. |
Molecular Dynamics Simulations for Conformational Behavior
While quantum chemical calculations provide a static picture of low-energy conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and interactions of a molecule in a realistic environment. d-nb.infonih.gov
MD simulations are particularly valuable for studying the behavior of this compound in solution (e.g., in explicit water) or when incorporated into a larger structure like a peptide chain. nih.govmdpi.com These simulations can track the transitions between different conformations, revealing the preferred shapes the molecule adopts and the timescale of these changes. nih.gov
In solution, the solvent's effect on conformational preference is explicitly modeled, showing how interactions with water molecules can stabilize or destabilize certain conformers. When part of a peptide, the constraints imposed by the peptide backbone and interactions with neighboring amino acid residues significantly influence the conformational landscape of the this compound residue. nih.gov Analysis of MD trajectories can reveal key structural features, such as the persistence of hydrogen bonds and the distribution of dihedral angles, providing a detailed picture of the molecule's dynamic behavior in complex environments. d-nb.infomdpi.com
Computational Prediction of Spectroscopic Data (e.g., NMR, CD)
Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and the interpretation of experimental results.
For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts can be calculated for each conformer identified through conformational analysis. github.io The final predicted spectrum is obtained by averaging the chemical shifts of the individual conformers, weighted by their Boltzmann population. github.io This approach allows for the assignment of experimental NMR signals and can be used to distinguish between different stereoisomers or conformers. github.ionih.gov
Circular Dichroism (CD) spectroscopy is a technique sensitive to the chiral nature of molecules. researchgate.net The prediction of CD spectra involves calculating the rotational strengths of electronic transitions for the molecule's stable conformers. acs.org Similar to NMR predictions, the final CD spectrum is a Boltzmann-weighted average of the spectra of individual conformers. acs.orgmpg.de Comparing the computed spectrum with the experimental one is a reliable method for determining the absolute configuration of a chiral molecule like this compound. researchgate.netacs.org
Mechanistic Investigations of Stereoselective Transformations via Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, especially those that are stereoselective. By modeling the potential energy surface of a reaction, researchers can identify the transition state structures and calculate their energies.
For stereoselective transformations involving this compound or its precursors, computational studies can explain the origin of the observed stereoselectivity. By comparing the activation energies for the pathways leading to different stereoisomers, it is possible to predict which product will be favored. These calculations provide detailed geometric information about the transition states, revealing the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that control the stereochemical outcome. This understanding is crucial for the rational design of new catalysts and the optimization of reaction conditions to achieve higher selectivity.
Research Applications of 3 Amino 2 Methyl 3 Phenylpropanoic Acid and Its Derivatives
Integration into Peptide Mimetics and β-Peptides
The incorporation of non-natural amino acids like 3-amino-2-methyl-3-phenylpropanoic acid into peptide chains is a key strategy for creating peptidomimetics with enhanced properties. These modified peptides, particularly β-peptides, often exhibit improved stability and predictable conformations compared to their natural α-peptide counterparts.
The creation of conformationally constrained peptides is a primary goal in peptide design, as restricting the flexibility of a peptide can lock it into its biologically active shape, leading to increased affinity and selectivity for its target. nih.gov The structure of this compound is inherently rigid due to the presence of both a methyl group on the α-carbon and a phenyl group on the β-carbon. These substituents limit the rotational freedom around the Cα-Cβ and Cβ-N bonds, which are typically flexible in simpler amino acids.
When this β-amino acid is incorporated into a peptide backbone, this local rigidity is conferred upon the entire chain, reducing the number of accessible conformations. researchgate.net This strategy is a powerful tool for designing novel peptide analogues with specific, predictable three-dimensional structures. For example, the introduction of similarly constraining residues, such as the Cα-tetrasubstituted amino acid aminoisobutyric acid (Aib), has been shown to stabilize helical conformations and significantly increase the affinity of peptides for their biological targets, such as the vascular endothelial growth factor (VEGF). helsinki.fi The defined stereochemistry of this compound further refines this structural control, making it a valuable building block for creating peptidomimetics with precisely engineered shapes.
β-Peptides, which are oligomers composed entirely of β-amino acids, are known to form stable, well-defined secondary structures such as helices, sheets, and turns. chimia.ch The type of secondary structure formed is heavily influenced by the substitution pattern of the constituent β-amino acid residues. The incorporation of constrained residues like this compound can act as nucleation sites, promoting the formation of specific helical folds even in short peptide sequences. nih.gov
A critical advantage of β-peptides is their remarkable stability against enzymatic degradation. chimia.chmdpi.com Proteases, the enzymes that break down natural peptides and proteins, are highly specific to the structure of α-amino acid linkages. The altered backbone geometry of β-peptides makes them poor substrates for these enzymes, resulting in a significantly longer half-life in biological systems. nih.gov This enhanced metabolic stability is a crucial attribute for the development of peptide-based therapeutics. nih.gov Digestion experiments with various peptidases have demonstrated that β-peptides, unlike their α-peptide equivalents, show no degradation. chimia.ch
| Feature | Influence of this compound Integration |
| Conformational Freedom | Reduced due to steric hindrance from α-methyl and β-phenyl groups. |
| Secondary Structure | Promotes the formation of stable, predictable secondary structures like helices. nih.gov |
| Proteolytic Stability | High resistance to degradation by common proteases. chimia.chmdpi.com |
| Biological Half-Life | Significantly increased compared to natural α-peptides. nih.gov |
Research into the origins of life explores how the building blocks of proteins, amino acids, may have first polymerized. Studies simulating prebiotic conditions have investigated the comparative reactivity of α- and β-amino acids. In experiments involving wet-dry cycles to mimic primordial environments, β-amino acids demonstrated a higher extent of polymerization compared to their α-amino acid counterparts. nih.govmdpi.com
These findings suggest that a variety of peptide-like backbones, including those made from β-amino acids, could have existed on early Earth. mdpi.com The observation that β-amino acids incorporate into oligomers more readily than α-amino acids under these conditions indicates that the selection of α-amino acids as the exclusive components of coded proteins in modern biology may have occurred later in evolution, rather than being a result of initial chemical reactivity alone. nih.govmdpi.com
| Monomer Type | Extent of Polymerization in Proto-Peptide Synthesis Reactions |
| α-Amino Acids | Lower extent of polymerization observed. nih.govmdpi.com |
| β-Amino Acids | Higher extent of polymerization observed compared to α-analogs. nih.govmdpi.com |
Synthetic Utility as Chiral Building Blocks
Chiral building blocks are enantiomerically pure compounds used as starting materials in the synthesis of complex molecules, ensuring the final product has the correct stereochemistry. Amino acids are a valuable source of chirality, and modified amino acids like this compound offer unique structural motifs for asymmetric synthesis. researchgate.netresearchgate.net
This compound serves as a versatile precursor in organic synthesis. Its defined stereochemistry and multiple functional groups (amine, carboxylic acid, and phenyl ring) can be chemically modified to create a wide range of derivatives. For instance, β²-amino acids, which have a substituent at the Cα position like the target compound, are crucial building blocks for the synthesis of β-peptides with specific folds. orgsyn.org The synthesis of these building blocks often involves methods that preserve the compound's chirality, making them reliable starting points for constructing larger, stereochemically defined molecules. orgsyn.org
Furthermore, derivatives of phenylpropanoic acid are important intermediates in the synthesis of various pharmaceuticals. google.com The structural core of this compound is found within more complex biologically active compounds, making it a valuable starting material for medicinal chemistry research. medchemexpress.comacs.org
In asymmetric synthesis, a chiral auxiliary is a compound temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. tcichemicals.com After the desired chiral center has been created, the auxiliary is removed. The inherent chirality of this compound makes its derivatives suitable for use as chiral auxiliaries.
By attaching this molecule to a non-chiral substrate, its stereocenters can direct the approach of reagents, leading to the preferential formation of one enantiomer of the product over the other. This application leverages the compound's rigid structure to effectively transfer its chiral information during a chemical transformation, providing a reliable method for synthesizing optically active molecules. tcichemicals.com
Fundamental Research in Chemical Biology and Material Science
The unique structural characteristics of this compound, specifically the substitution at both the α-carbon (C2) and β-carbon (C3), make it a valuable building block in fundamental research. Its incorporation into peptide chains introduces significant conformational constraints that are exploited in the fields of chemical biology and material science to create novel molecular architectures and functional materials. Research in this area leverages the predictable folding patterns of oligomers containing such β-amino acids to design molecules with specific shapes and properties.
In chemical biology, this compound and its derivatives are primarily utilized in the construction of foldamers . Foldamers are synthetic oligomers that mimic the secondary structures of natural biopolymers like proteins, such as helices and sheets. sciencedaily.comtandfonline.com Unlike natural peptides composed of α-amino acids, peptides made from β-amino acids (β-peptides) often exhibit enhanced stability against proteolytic degradation, a highly desirable trait for developing potential therapeutic agents. nih.gov
The substitution pattern on the β-amino acid backbone is critical for controlling the resulting secondary structure. The methyl group at the Cα position and the phenyl group at the Cβ position in this compound severely restrict the rotational freedom around the backbone bonds. This pre-organization guides the peptide chain to adopt a well-defined and stable conformation. By strategically placing such constrained residues within a sequence, researchers can design short oligomers that fold into predictable helical or sheet-like structures. nih.govwisc.edu These stable scaffolds can then be used to mimic the functional surfaces of larger proteins, potentially enabling the disruption of protein-protein interactions, which is a key strategy in drug discovery. tandfonline.com
In the realm of material science, the principles of peptide self-assembly are harnessed to create novel biomaterials. Peptides designed with conformationally constrained β-amino acids like this compound can be programmed to self-assemble into higher-order structures. sciencedaily.combenthamscience.com The well-defined secondary structures adopted by these peptides act as blueprints for their assembly into nanofibers, hydrogels, and other nanostructured materials. researchgate.netmdpi.com
Table 1: Influence of β-Amino Acid Substitution on Peptide Secondary Structure
| β-Amino Acid Class | Substitution Pattern | Common Induced Secondary Structures |
| Unsubstituted | - | Sheet-like structures (e.g., poly-β-alanine) |
| Cβ-Substituted (β³) | Substituent at C3 | 14-Helix |
| Cα-Substituted (β²) | Substituent at C2 | 12-Helix (when combined with cyclic residues) |
| Cα,Cβ-Disubstituted | Substituents at C2 and C3 | Highly constrained, can support various helical or turn structures |
| Cyclic β-Amino Acids | Backbone part of a ring | 10-Helix, 12-Helix, β-Hairpins |
Biosynthetic Pathways and Natural Occurrence of β Amino Acids
Enzymatic Mechanisms for β-Amino Acid Formation in Nature
Nature employs several elegant enzymatic strategies to construct the β-amino acid scaffold. These mechanisms are crucial for producing the building blocks for a range of secondary metabolites.
One of the primary methods for β-amino acid biosynthesis is the direct conversion from α-amino acids via the action of aminomutase enzymes. acs.org These enzymes catalyze a 1,2-rearrangement of the amino group from the α-carbon to the β-carbon of the substrate.
Detailed Research Findings: A significant subset of these enzymes, particularly those acting on aromatic α-amino acids like tyrosine, depends on the cofactor 4-methylideneimidazole-5-one (MIO). acs.org The mechanism for MIO-based aminomutases is thought to proceed through a two-step process involving the elimination of ammonia (B1221849) to form an α,β-unsaturated carboxylate intermediate (like cinnamate (B1238496) from phenylalanine), followed by the 1,4-conjugate re-addition of the ammonia to form the β-amino acid. acs.org This process effectively shifts the position of the amino group. While this pathway is established for compounds like β-tyrosine, there is no current scientific literature documenting the natural biosynthesis of 3-Amino-2-methyl-3-phenylpropanoic acid via this or any other aminomutase pathway.
| Enzyme Class | Mechanism | Substrate Example | Product Example |
| Aminomutase | Intramolecular 1,2-shift of an amino group | α-Tyrosine | β-Tyrosine |
| Aminomutase | Elimination-addition via an unsaturated intermediate | α-Phenylalanine | β-Phenylalanine |
The conjugate addition of an amine to an activated α,β-unsaturated carbonyl compound, known as an aza-Michael reaction, is a fundamental reaction in organic synthesis for forming β-amino compounds. organic-chemistry.org Enzymatic versions of this reaction represent a plausible and direct route to β-amino acids in nature. This pathway involves the addition of ammonia or an amino group donor across the double bond of an α,β-unsaturated carboxylate.
Detailed Research Findings: While this mechanism is well-established in synthetic chemistry, its enzymatic counterpart in biosynthetic pathways is less characterized than the aminomutase route. organic-chemistry.orglookchem.com However, it provides a direct and atom-economical way to form the β-amino acid backbone. The biosynthesis of certain β-amino acids is believed to occur via this type of reaction, where an enzyme activates the unsaturated substrate and facilitates the stereospecific addition of an amino group. No natural biosynthetic pathway has been identified that uses this mechanism to produce this compound.
Transaminases, or aminotransferases, are a ubiquitous class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that play a central role in amino acid metabolism. nih.govwikipedia.org These enzymes can catalyze the transfer of an amino group from a donor molecule (like glutamate (B1630785) or alanine) to a keto acid acceptor. wikipedia.orglibretexts.org The asymmetric synthesis of β-amino acids can be achieved through the transamination of a prochiral β-keto acid. nih.govresearchgate.net
Detailed Research Findings: This enzymatic process is a powerful tool for generating optically pure β-amino acids. nih.gov The reaction involves the transfer of an amino group to the β-carbonyl position of a β-keto acid, establishing the chiral center of the resulting β-amino acid. researchgate.netresearchgate.net Numerous ω-transaminases that act on the distal amino group of a substrate have been identified with activity towards β-amino acids. nih.gov The specific compound this compound is not known to be a product of any characterized natural transaminase enzyme.
| Enzymatic Step | Description | Cofactor |
| Transamination | An amino group is transferred from a donor molecule to a β-keto acid acceptor. | Pyridoxal 5'-phosphate (PLP) |
Biosynthesis of Natural Products Incorporating β-Amino Acids
The β-amino acids produced by the aforementioned enzymatic pathways serve as building blocks for a wide array of complex natural products. rsc.orgrsc.org These molecules are often synthesized by large, modular enzyme complexes known as nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). rsc.org
Detailed Research Findings: β-Amino acids are incorporated into these products, lending them unique structural features and biological activities. rsc.org For instance, the well-known anticancer drug paclitaxel (B517696) (Taxol) contains a β-phenylalanine derivative in its side chain, which is crucial for its therapeutic effect. nih.gov Other examples include the enediyne chromoprotein C-1027 and various peptides with enhanced resistance to proteolysis. nih.govrsc.org The incorporation of β-amino acids diversifies the chemical architecture of natural products beyond what is possible with the 20 proteinogenic α-amino acids. rsc.org There is no evidence in the scientific literature of this compound being a constituent of any known natural product.
Evolution of Amino Acid Backbones (α vs. β) in Prebiotic Chemistry
A fundamental question in origins of life research is why α-amino acids were selected as the exclusive building blocks for coded proteins in all known life, despite the likely prebiotic availability of other isomers, including β-amino acids. nih.govmdpi.com
Detailed Research Findings: Studies simulating prebiotic conditions have investigated the polymerization behavior of α- and β-amino acids. nih.gov Interestingly, some experiments have shown that β-amino acids exhibit a higher extent of polymerization compared to their α-amino acid analogs under abiotic "wet-dry" cycling conditions. nih.govmdpi.com This suggests that the selection for α-amino acid-based backbones was not necessarily due to a higher intrinsic reactivity of the monomers themselves. mdpi.com Instead, the selection may have occurred at a later stage of chemical evolution, possibly driven by the superior folding capabilities and structural stability of polypeptides made from α-amino acids, which allowed for the formation of stable, functional structures like enzymes. acs.org The complex structure of this compound makes it an unlikely candidate for a significant role in simple, early-stage prebiotic polymerization scenarios.
Emerging Trends and Future Research Directions
Innovations in Green Chemistry and Sustainable Synthesis of Chiral β-Amino Acids
The synthesis of enantiomerically pure β-amino acids, such as 3-Amino-2-methyl-3-phenylpropanoic acid, is a key area of research, with a growing emphasis on green and sustainable methods. Traditional synthetic routes often involve multiple steps, hazardous reagents, and pre-functionalized starting materials. illinois.edu Modern approaches, however, are increasingly focused on catalytic asymmetric methods that offer higher efficiency and environmental compatibility. rsc.org
Recent advances include the use of transition metal catalysis and biocatalysis. rsc.org For instance, methods like palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines are being explored for more direct synthetic pathways. illinois.edu Biocatalytic strategies, such as the use of ω-transaminases, present a promising green alternative for the production of chiral aromatic β-amino acids through kinetic resolution. nih.gov These enzymatic methods can offer high enantioselectivity and operate under mild reaction conditions.
Future research is directed towards developing more efficient and selective catalysts, expanding the substrate scope of existing methods, and integrating biocatalytic steps into synthetic workflows to minimize environmental impact. The direct asymmetric synthesis from simple starting materials remains a significant goal. illinois.edu
| Synthetic Strategy | Description | Advantages |
| Palladium-Catalyzed Aminocarbonylation | Intermolecular aminocarbonylation of alkenes. | Utilizes simple building blocks. |
| Nickel-Catalyzed Carboxylation | Carboxylation of aziridines. | Wide functional group tolerance. |
| Biocatalysis (ω-Transaminase) | Kinetic resolution of racemic β-amino acids. nih.gov | High enantioselectivity, mild conditions. |
| Asymmetric Hydrogenation | Hydrogenation of enamines using chiral catalysts. hilarispublisher.comnih.gov | High yields and enantioselectivity. hilarispublisher.com |
| Conjugate Addition | Addition of nucleophiles to α,β-unsaturated compounds. nih.gov | Utilizes readily available starting materials. nih.gov |
Advances in High-Throughput Analytical Methodologies for Chiral Compounds
The analysis and purification of chiral compounds like this compound are critical for research and development. High-throughput screening (HTS) methodologies are essential for rapidly determining yield and enantiomeric excess in asymmetric catalysis and drug discovery. nih.gov
Significant advancements have been made in chiral separation techniques, with High-Performance Liquid Chromatography (HPLC) being a primary method. nih.govrotachrom.comunife.it The development of novel chiral stationary phases (CSPs) is a major focus, enabling the separation of a wide range of enantiomers. unife.itacs.org Supercritical Fluid Chromatography (SFC) is gaining traction as a faster and more environmentally friendly alternative to HPLC, utilizing supercritical CO2 as the mobile phase. rotachrom.comresearchgate.net
To accelerate the screening process, automated systems with column selectors and multiple mobile phases are being employed. chromatographytoday.com The trend is towards using columns packed with smaller particles (sub-2 µm) to achieve faster separations without compromising resolution. unife.itchromatographytoday.com Other high-throughput analytical techniques include Capillary Electrophoresis (CE), Circular Dichroism (CD), and mass spectrometry-based methods. nih.govacs.orgmpg.de
| Analytical Technique | Principle | Key Advancements |
| High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase. nih.gov | Development of novel CSPs, use of smaller particle columns for faster analysis. unife.it |
| Supercritical Fluid Chromatography (SFC) | Utilizes supercritical CO2 as the mobile phase. rotachrom.com | Reduced solvent consumption, faster separations. rotachrom.comresearchgate.net |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a chiral environment. mdpi.com | Integration with microfluidics for on-chip analysis. nih.gov |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Used in high-throughput screening for enantiomeric excess. nih.govmpg.de |
| Mass Spectrometry (MS) | Direct detection of enantiomers, often coupled with a separation technique. acs.org | Emerging methods for direct chiral detection without chromatography. acs.org |
Rational Design of β-Amino Acid-Containing Architectures with Tailored Properties
The incorporation of β-amino acids like this compound into peptides gives rise to "foldamers," which are oligomers that adopt well-defined, predictable secondary structures. nih.govnih.govacs.org Unlike natural α-peptides, β-peptides can form a variety of stable helical and sheet-like structures, even with short chain lengths. ethz.chbionity.comwikipedia.org This stability is partly due to the gauche conformation favored by the alkyl substituents on the α and β carbons. bionity.comwikipedia.org
The rational design of these architectures involves understanding the conformational preferences of different β-amino acid residues. nih.gov Computational methods, including quantum chemical calculations and molecular dynamics simulations, are increasingly used to predict the folding behavior and stability of β-peptides. nih.govnih.govacs.org This allows for the design of molecules with specific shapes and functionalities.
By strategically placing functional groups on the β-amino acid backbone, researchers can create architectures with tailored properties for applications in medicinal chemistry and materials science. researchgate.net For example, β-peptides have been designed to mimic the structures of natural proteins, enabling them to act as inhibitors of protein-protein interactions. acs.orgnih.govresearchgate.net The resistance of β-peptides to proteolytic degradation makes them particularly attractive for drug development. bionity.comwikipedia.org
| Structural Motif | Key Characteristics | Design Principles | Potential Applications |
| 14-Helix | Three residues per turn, stabilized by C=O(i)···H-N(i+2) hydrogen bonds. nih.gov | Favored by β3-peptides. nih.gov | Protein-protein interaction inhibitors. nih.gov |
| 12-Helix | Stabilized by C=O(i)···H-N(i+3) hydrogen bonds. nih.gov | Promoted by cyclic β-amino acids like trans-2-aminocyclopentanecarboxylic acid (ACPC). nih.gov | Molecular scaffolds. |
| β-Hairpin | Mimics the β-turn and β-sheet structures of proteins. nih.gov | Can be stabilized by templates like D-Pro-L-Pro dipeptides. nih.gov | Antimicrobials, receptor inhibitors. nih.gov |
| β-Peptide Bundles | Defined assemblies of β-peptide helices that fold in water. rsc.org | Designed through computational modeling and sequence optimization. | Catalysis, substrate binding. rsc.org |
Interdisciplinary Research at the Interface of Synthetic Chemistry and Structural Biology
The study of β-amino acids and their incorporation into larger molecules is a prime example of the convergence of synthetic chemistry and structural biology. Synthetic chemists focus on developing efficient methods to produce novel β-amino acid building blocks, while structural biologists use techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of the resulting β-peptides and foldamers. researchgate.net
This interdisciplinary approach is crucial for creating protein epitope mimetics (PEMs), which are synthetic molecules designed to mimic the surface features of proteins involved in molecular recognition. nih.govresearchgate.net By understanding the precise atomic-level interactions between a protein and its binding partner, researchers can design β-peptide-based molecules that replicate these interactions, leading to potent and specific biological activity. nih.gov
Furthermore, the field of synthetic biology is beginning to explore the incorporation of non-canonical amino acids, including β-amino acids, into proteins. wikipedia.orgnih.gov This could lead to the creation of novel enzymes with enhanced stability or new catalytic functions, as well as biomaterials with unique properties. Computational protein design plays a vital role in this endeavor, helping to predict the effects of incorporating unnatural amino acids on protein structure and function. nih.govoup.com
The synergy between these fields is expected to drive future discoveries, from the development of new therapeutic agents that target previously "undruggable" protein-protein interactions to the creation of novel biomaterials and catalysts. acs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
